molecular formula C21H33N3O B2389804 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine CAS No. 2034478-96-9

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine

Cat. No.: B2389804
CAS No.: 2034478-96-9
M. Wt: 343.515
InChI Key: RVTPMKXABCTDMO-UHFFFAOYSA-N
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Description

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a chemical compound of interest in pharmaceutical and life sciences research. This complex amine features a piperazine ring—a common scaffold in medicinal chemistry—linked to a piperidine unit that is further substituted with a tetrahydro-2H-pyran-2-ylmethyl group. The structural attributes of this molecule, particularly the piperazine and piperidine components, suggest its potential utility as a key intermediate or building block in the synthesis of more complex molecules. Researchers are exploring its application in the development of compounds that target central nervous system (CNS) disorders, given the frequency with which these pharmacophores appear in active pharmaceutical ingredients (APIs). Its mechanism of action would be highly dependent on the specific final structure it is incorporated into. This product is intended for use in chemical synthesis, hit-to-lead optimization, and as a reference standard in analytical studies. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-2-6-19(7-3-1)23-13-15-24(16-14-23)20-9-11-22(12-10-20)18-21-8-4-5-17-25-21/h1-3,6-7,20-21H,4-5,8-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTPMKXABCTDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine with THP-Protected Bromomethyltetrahydropyran

Piperidine is alkylated using 2-(bromomethyl)tetrahydro-2H-pyran under basic conditions (e.g., K$$2$$CO$$3$$ in DMF). The THP group acts as a protective moiety, enhancing solubility and preventing side reactions.

Reaction Conditions

  • Reagent : 2-(Bromomethyl)tetrahydro-2H-pyran (1.2 eq)
  • Base : Potassium carbonate (2.0 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 16 hours
  • Yield : ~65%

Alternative Route via Reductive Amination

A secondary method employs reductive amination between tetrahydro-2H-pyran-2-carbaldehyde and 4-aminopiperidine using NaBH$$_3$$CN as the reducing agent. This route offers better regioselectivity but requires stringent anhydrous conditions.

Coupling Strategies for Piperazine-Piperidine Assembly

The piperidine-THP-methyl subunit is coupled to the phenylpiperazine backbone via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

A halogenated phenylpiperazine (e.g., 1-(4-bromophenyl)piperazine ) reacts with the piperidine-THP-methyl intermediate in the presence of a palladium catalyst.

Representative Protocol

  • Catalyst : PdCl$$_2$$(dppf) (0.1 eq)
  • Ligand : JohnPhos (0.05 eq)
  • Base : Cs$$2$$CO$$3$$ (3.0 eq)
  • Solvent : 1,4-Dioxane/water (9:1)
  • Temperature : 45°C, 4 hours
  • Yield : 70–75%

Buchwald-Hartwig Amination

For electron-deficient aryl halides, Buchwald-Hartwig amination enables C–N bond formation between the piperidine amine and bromophenylpiperazine.

Optimized Conditions

  • Catalyst : Pd$$2$$(dba)$$3$$ (0.05 eq)
  • Ligand : XantPhos (0.1 eq)
  • Base : NaOtBu (2.5 eq)
  • Solvent : Toluene
  • Temperature : 110°C, 12 hours
  • Yield : ~80%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation 65 95 Simple, scalable Moderate regioselectivity
Reductive Amination 75 97 High selectivity Sensitive to moisture
Buchwald-Hartwig 80 98 Efficient C–N coupling Requires expensive catalysts
Nucleophilic 70 96 Broad substrate scope Competing side reactions

Challenges and Optimization Strategies

  • Steric Hindrance : The THP-methyl group impedes coupling reactions; increasing ligand loading (e.g., JohnPhos) improves catalyst turnover.
  • Byproduct Formation : Unreacted bromophenylpiperazine is removed via aqueous workup (0.1 M HCl wash).
  • Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance solubility but complicate purification. Switch to toluene in later stages mitigates this.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The table below compares key structural features and biological activities of the target compound with related derivatives:

Compound Name / ID Structural Features Key Receptor Affinity (Ki, nM) Key Findings
Target Compound Piperazine + piperidine with tetrahydro-2H-pyran-2-ylmethyl substituent Data not explicitly reported Hypothesized to bind D2 receptors via interactions with Asp114 (inferred from docking studies of analogs) .
1-(2-Methoxyphenyl)-4-{[1-(2-Nitrobenzyl)Piperidin-4-yl]Methyl}Piperazine (Compound 20) Piperazine + piperidine with 2-nitrobenzyl substituent D2: 30.6 nM Highest D2 affinity in its series; forms salt bridge with Asp114 in docking studies .
LASSBio-579 Piperazine + pyrazole with 4-chlorophenyl substituent D2: Moderate; 5-HT1A: Agonist (Ki < 100 nM) Multi-target antipsychotic; reverses catalepsy in animal models .
1-Phenyl-4-[(4-Aminophenyl)Methyl]Piperazine Piperazine with benzyl-4-aminophenyl substituent Data not reported Synthesized for potential CNS applications; structural simplicity may limit receptor selectivity .
1-[1-(Tetrahydro-2H-Pyran-4-yl)Piperidin-4-yl]-4-(5-Trifluoromethylpyridin-2-yl)Piperazine Piperazine + piperidine with tetrahydro-2H-pyran-4-yl substituent Data not reported Structural similarity suggests potential cross-reactivity with serotonin or dopamine receptors .

Key Structural Determinants of Activity

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., 2-nitrobenzyl in Compound 20): Enhance D2 receptor affinity by stabilizing interactions with Asp114 via charge transfer .
    • Cyclic Ethers (e.g., tetrahydro-2H-pyran): May improve metabolic stability compared to aromatic substituents but reduce D2 affinity due to weaker electronic interactions .
    • Linker Flexibility : Compounds with four-carbon linkers (e.g., Compound 20) show higher receptor affinities than shorter linkers, as observed in SAR studies .
  • Multi-Target Potential: LASSBio-579 demonstrates balanced D2/5-HT1A activity, reducing extrapyramidal side effects common to selective D2 antagonists . The target compound’s tetrahydro-2H-pyran group could confer 5-HT receptor modulation, though this requires experimental validation.

Docking and Binding Mode Comparisons

  • Compound 20 : Docks into the D2 receptor orthosteric site via a salt bridge between its protonated piperazine nitrogen and Asp113. The 2-nitrobenzyl group occupies a hydrophobic pocket near TM3 .

Biological Activity

1-Phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a tetrahydro-2H-pyran moiety, which may influence its biological interactions. The molecular formula is C20H30N2OC_{20}H_{30}N_2O with a molecular weight of approximately 330.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its potential effects on:

  • Dopaminergic Systems : Modulation of dopamine receptors, which could have implications in treating neurological disorders.
  • Serotonergic Systems : Interaction with serotonin receptors, potentially influencing mood and anxiety levels.

The compound's ability to cross the blood-brain barrier further enhances its relevance in neuropharmacology .

Biological Activity Overview

Research indicates that 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine exhibits several biological activities:

Antidepressant Effects

Studies suggest that the compound may possess antidepressant-like properties, potentially through serotonergic modulation. It has been shown to reduce depressive behaviors in animal models .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. This suggests a potential role in the treatment of neurodegenerative diseases .

Analgesic Activity

Initial trials indicate that it may also exhibit analgesic properties, contributing to pain relief mechanisms through modulation of pain pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-PhenylpiperazineLacks tetrahydro-pyran groupLimited neuroactivity
4-(2-Phenylethyl)piperazineContains phenylethyl groupModerate analgesic effects

The presence of both the phenyl and tetrahydro-pyran groups in 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine may confer distinct pharmacological properties compared to its counterparts .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neurotransmitter Modulation : A study published in Medicinal Chemistry highlighted its potential as a modulator of neurotransmitter systems, showing significant effects on serotonin and dopamine receptor activity .
  • Neuroprotection Research : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism for neuroprotection .
  • Behavioral Studies : Animal models have shown that administration of this compound leads to reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic substitution) to assemble the piperazine and tetrahydropyran moieties. Key steps include:

  • Catalysts : Palladium or nickel complexes for cross-coupling reactions (e.g., attaching phenyl groups to piperazine) .
  • Solvents : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency .
  • Purification : Reverse-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) isolates the product, followed by recrystallization for purity .
    • Yield Optimization : Sonication during reaction steps improves homogeneity, while temperature gradients (e.g., 40–70°C) reduce side products .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400–500 MHz) verify substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular formula and purity .
  • X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers in the tetrahydropyran ring .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., GPCRs or enzymes)?

  • Methodology :

  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., serotonin or dopamine receptors) .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over time .
    • Validation : Radioligand binding assays (e.g., using 3^3H-labeled ligands) quantify experimental binding affinities and validate computational predictions .

Q. How do researchers resolve contradictions in reported pharmacological activities (e.g., agonist vs. antagonist effects)?

  • Approach :

  • Functional Assays : cAMP accumulation or calcium flux assays differentiate agonist/antagonist behavior .
  • Species-Specific Receptors : Test activity across human, rat, and mouse receptor isoforms to identify interspecies variability .
  • Structural Modifications : Introduce substituents (e.g., fluorination at specific positions) to probe structure-activity relationships (SAR) .

Q. What strategies are used to enhance metabolic stability and bioavailability of this compound?

  • Strategies :

  • Prodrug Design : Modify labile groups (e.g., hydroxyl or amine) with acetyl or tert-butyl carbamate protections .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
  • LogP Optimization : Introduce hydrophobic groups (e.g., trifluoromethyl) to balance solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Root Causes :

  • Assay Conditions : Variability in buffer pH, temperature, or cofactors (e.g., Mg2+^{2+}) alters enzyme kinetics .
  • Cell Lines : Differences in receptor expression levels (e.g., HEK293 vs. CHO cells) affect potency measurements .
    • Resolution : Standardize protocols (e.g., NIH guidelines) and use internal controls (e.g., reference inhibitors) for cross-study comparisons .

Experimental Design

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?

  • In Vitro :

  • Primary Neuronal Cultures : Assess neurotoxicity and receptor modulation via patch-clamp electrophysiology .
    • In Vivo :
  • Rodent Models : Tail-flick test (pain modulation) or forced swim test (antidepressant activity) .
  • Microdialysis : Measure neurotransmitter release (e.g., dopamine) in brain regions like the striatum .

Structural and Functional Insights

Q. How does the tetrahydropyran moiety influence the compound’s pharmacokinetic profile?

  • Impact :

  • Metabolic Stability : The oxygen atom in tetrahydropyran enhances resistance to oxidative metabolism compared to piperidine .
  • Conformational Rigidity : Restricts rotational freedom, improving target selectivity .

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